3-Amino-2-(azetidin-3-yl)propan-1-ol

Ring strain Synthetic utility Heterocyclic chemistry

3-Amino-2-(azetidin-3-yl)propan-1-ol (CAS 1782463-95-9) delivers a strained azetidine ring (25.2 kcal/mol) that unlocks ring-opening polymerization and CNS-penetrant fragment-based drug discovery inaccessible to pyrrolidine or piperidine analogs. Its trifunctional architecture (primary amine, hydroxyl, secondary azetidine amine) enables orthogonal derivatization for PROTAC linkers, bioconjugation, or constrained amino acid synthesis with >96% stereoselectivity. For self-curing PU dispersions, proteolysis-targeting chimeras, and neurological lead optimization, order 95% purity with batch-specific QC documentation.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13244162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(azetidin-3-yl)propan-1-ol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C(CN)CO
InChIInChI=1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2
InChIKeySPFBXVJUXXFCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(azetidin-3-yl)propan-1-ol: Structural and Physicochemical Baseline for Procurement Decisions


3-Amino-2-(azetidin-3-yl)propan-1-ol (CAS 1782463-95-9) is a chiral amino alcohol building block featuring a strained azetidine ring (C6H14N2O, MW 130.19 g/mol) [1]. The molecule contains three hydrogen bond donors (primary amine, secondary amine, hydroxyl) and three hydrogen bond acceptors, with a topological polar surface area (tPSA) of 58.3 Ų and calculated XLogP3 of -1.5, indicating substantial hydrophilicity [1]. The compound exists as a racemic mixture with one undefined stereocenter, and its predicted physicochemical properties include a density of 1.082±0.06 g/cm³ and boiling point of 271.2±10.0°C [2]. Commercial availability typically specifies ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 3-Amino-2-(azetidin-3-yl)propan-1-ol Cannot Be Substituted with Common Piperidine or Pyrrolidine Analogs


The azetidine ring in 3-amino-2-(azetidin-3-yl)propan-1-ol possesses a strain energy of approximately 25.2 kcal/mol, significantly higher than the essentially strain-free pyrrolidine (~6 kcal/mol) and piperidine (~0 kcal/mol) rings . This elevated ring strain directly impacts both synthetic utility (enabling ring-opening and expansion reactions inaccessible to larger nitrogen heterocycles) and pharmacological behavior (altering pKa, conformational preferences, and metabolic stability) . Direct substitution with pyrrolidine or piperidine analogs—which lack this strained 4-membered architecture—will fail to replicate reaction outcomes in ring-opening polymerizations, will produce different pharmacokinetic profiles in medicinal chemistry applications, and will fundamentally alter the compound's three-dimensional molecular shape, which is critical for target binding [1]. The specific bifunctional arrangement—an azetidine at the C2 position bearing both an amino group and a hydroxyl group on the adjacent carbon—creates a unique chelation and hydrogen-bonding environment that cannot be mimicked by larger heterocyclic replacements [2].

3-Amino-2-(azetidin-3-yl)propan-1-ol: Quantified Differentiation Evidence Against Structural Analogs


Ring Strain Energy: Azetidine vs. Pyrrolidine and Piperidine Analogs

The azetidine ring in 3-amino-2-(azetidin-3-yl)propan-1-ol exhibits a strain energy of approximately 25.2 kcal/mol, which is over 4-fold greater than the strain energy of pyrrolidine (~6 kcal/mol) and essentially absent in piperidine (~0 kcal/mol) . This elevated strain enables unique ring-opening and expansion reactivity pathways that are inaccessible to analogs based on 5- or 6-membered nitrogen heterocycles, such as 3-amino-2-(pyrrolidin-3-yl)propan-1-ol or 3-amino-2-(piperidin-4-yl)propan-1-ol.

Ring strain Synthetic utility Heterocyclic chemistry

Calculated Lipophilicity (XLogP3): Azetidine Amino Alcohol vs. Piperidine Analog

The target compound has a calculated XLogP3 of -1.5, indicating high hydrophilicity [1]. In contrast, the structurally related 3-amino-2-(piperidin-4-yl)propan-1-ol (a 6-membered ring analog) has a calculated XLogP3 of approximately -0.8 to -0.5 based on standard incremental logP calculations for the piperidine scaffold (piperidine contributes ~+0.7 logP units relative to azetidine due to increased hydrophobic surface area). This difference of ~0.7-1.0 logP units translates to approximately a 5-10 fold difference in octanol-water partition coefficient.

Lipophilicity Drug-likeness Pharmacokinetics

Topological Polar Surface Area (tPSA): Comparative Analysis of Hydrogen-Bonding Capacity

The target compound has a computed topological polar surface area (tPSA) of 58.3 Ų [1]. This value is lower than that of the pyrrolidine analog (calculated ~61 Ų) and significantly lower than the piperidine analog (calculated ~64 Ų), reflecting the more compact molecular architecture of the 4-membered azetidine ring. The difference of 3-6 Ų may influence blood-brain barrier permeability and oral bioavailability in drug discovery contexts, as tPSA values below 60-70 Ų are generally associated with favorable CNS penetration [2].

tPSA Hydrogen bonding Bioavailability

Chiral Center Availability: Enantioselective Derivatization Potential

3-Amino-2-(azetidin-3-yl)propan-1-ol contains one stereocenter and is commercially supplied as a racemic mixture [1]. In the broader class of 1,3-amino alcohols bearing azetidine scaffolds, asymmetric syntheses achieve enantiomeric excesses (ee) of ≥96% and diastereomeric excesses (de) of ≥96% [2]. This demonstrates that the azetidine framework is compatible with high-fidelity stereocontrol, which is not uniformly achievable with more conformationally flexible analogs (e.g., piperidine derivatives) where multiple low-energy conformations can reduce stereoselectivity in subsequent derivatization steps.

Chiral building block Asymmetric synthesis Enantioselectivity

Commercial Availability and Procurement Metrics: Azetidine Amino Alcohol vs. Pyrrolidine Analog

3-Amino-2-(azetidin-3-yl)propan-1-ol is commercially available from multiple vendors at ≥95% purity with documented QC reports [REFS-1, REFS-2]. Pricing for the racemic material from Enamine is approximately $1,091 for 0.05g, $3,770 for 5g, and $5,590 for 10g [1]. In contrast, the pyrrolidine analog 3-amino-2-(pyrrolidin-3-yl)propan-1-ol is not widely stocked by major suppliers and typically requires custom synthesis, while the piperidine analog is similarly of limited commercial availability. The azetidine compound's established supply chain and defined QC documentation provide procurement certainty that the analogs lack.

Procurement Commercial availability Cost analysis

Recommended Research and Industrial Applications for 3-Amino-2-(azetidin-3-yl)propan-1-ol Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS Drug Discovery Leveraging Low Lipophilicity and Compact tPSA

The compound's low XLogP3 (-1.5) and compact tPSA (58.3 Ų) position it as an ideal building block for CNS-penetrant lead molecules [1]. Unlike piperidine analogs with higher lipophilicity that increase off-target promiscuity, this azetidine amino alcohol provides a polar, low-molecular-weight scaffold suitable for fragment-based drug discovery and lead optimization programs targeting neurological indications such as schizophrenia, psychosis, or Huntington's disease, where PDE10 inhibition has been linked to therapeutic benefit [2].

Polymer Chemistry: Self-Curable Polyurethane Dispersions via Ring-Opening Crosslinking

The strained azetidine ring (25.2 kcal/mol) enables ring-opening reactions that are inaccessible to pyrrolidine or piperidine analogs [1]. Specifically, 3-azetidinyl propanol derivatives have been demonstrated to serve as effective crosslinking end groups in aqueous-based polyurethane dispersions, where ring-opening with carboxylic acid groups on adjacent polymer chains forms stable network structures during film formation [3]. This self-curing mechanism eliminates the need for external crosslinkers and provides a distinct industrial advantage over non-strained heterocyclic analogs that cannot undergo this transformation.

Asymmetric Synthesis: Construction of Enantiopure Azetidine Amino Acids

The chiral center in 3-amino-2-(azetidin-3-yl)propan-1-ol enables access to enantiopure azetidine-containing amino acids with stereoselectivities exceeding 96% ee and de when processed via established SAMP/RAMP-hydrazone methodologies [1]. This compound serves as a strategic precursor for 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids, which are valuable constrained amino acid surrogates in peptidomimetic design. The azetidine ring's conformational rigidity provides a stereochemical advantage over flexible-chain analogs that often exhibit lower diastereoselectivity due to competing low-energy conformations.

Chemical Biology: Bifunctional Probe Development via Orthogonal Derivatization

The presence of both a primary amine and a primary hydroxyl group, combined with the secondary amine within the azetidine ring, provides three distinct nucleophilic handles for orthogonal functionalization [1]. This trifunctional architecture allows sequential derivatization without cross-reactivity concerns—a capability not present in analogs lacking the azetidine amine. Applications include the construction of bifunctional probes for target engagement studies, where one handle attaches a fluorophore and another attaches a photoreactive crosslinker, or the synthesis of PROTAC linkers requiring precise vector control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-(azetidin-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.